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7-bromo-4-methyl-1H-pyrrolo[3,2-

c]pyridine

Cat. No.: B1523548 Get Quote

An In-Depth Technical Guide to 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine for Advanced

Research

Abstract
This technical guide provides a comprehensive examination of 7-bromo-4-methyl-1H-
pyrrolo[3,2-c]pyridine (CAS No. 1082042-20-3), a heterocyclic compound of significant

interest in medicinal chemistry and drug development. Possessing a unique pyrrolopyridine

scaffold, this molecule serves as a versatile and crucial intermediate in the synthesis of

complex therapeutic agents, particularly kinase inhibitors. This document consolidates

available data on its core physicochemical properties, spectroscopic characteristics, chemical

reactivity, and established synthetic methodologies. Furthermore, it contextualizes the

compound's strategic importance in modern drug discovery, offering field-proven insights for

researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of the Pyrrolo[3,2-
c]pyridine Scaffold
The fusion of a pyrrole ring with a pyridine ring creates the pyrrolopyridine bicyclic system, a

scaffold that has become a cornerstone in contemporary medicinal chemistry.[1] This

framework is structurally analogous to naturally occurring alkaloids and provides a rigid,

electronically distinct core that is ideal for mimicking biological targets.[1] The development of
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pyrrolopyridine derivatives was significantly propelled by the discovery that these structures

could effectively function as protein kinase inhibitors, a class of drugs that has revolutionized

cancer therapy.[1] Drugs containing a pyrrolopyridine core, such as Vemurafenib, are utilized in

targeted anticancer treatments, underscoring the scaffold's clinical relevance.[2]

The subject of this guide, 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine, is a specifically

substituted derivative that offers unique advantages. The presence of a bromine atom at the 7-

position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the

methyl group at the 4-position influences the molecule's steric and electronic properties,

thereby modulating its chemical reactivity and biological activity.[1] This strategic substitution

pattern makes it an exceptionally valuable building block for creating libraries of novel

compounds for drug screening.

Core Physicochemical Properties
Comprehensive experimental data for 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine is not

consolidated in a single public source. The following tables summarize key identifiers and

properties gathered from chemical supplier databases and computational predictions.

Table 1: Chemical Identifiers
Property Value Source

CAS Number 1082042-20-3 [1][3]

Molecular Formula C₈H₇BrN₂ [3]

Molecular Weight 211.06 g/mol [1]

IUPAC Name
7-bromo-4-methyl-1H-

pyrrolo[3,2-c]pyridine

InChI Key
QICNNKVEKVHEEM-

UHFFFAOYSA-N
[1]

Canonical SMILES CC1=NC=C(C2=C1C=CN2)Br [3]

Table 2: Physical and Chemical Properties
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Property Value Notes

Melting Point Data not available
Typically a solid at room

temperature.

Boiling Point Data not available ---

Appearance Solid (form may vary) ---

Solubility Data not available

Expected to be soluble in

organic solvents like DMF,

DMSO, and chlorinated

solvents.

Storage
Sealed in dry, room

temperature
[3]

Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 7-bromo-4-methyl-1H-
pyrrolo[3,2-c]pyridine. While publicly accessible spectra for this specific isomer are limited,

the expected signals can be predicted based on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the aromatic protons on the pyridine and pyrrole rings, a singlet for the N-H proton of the

pyrrole (which may be broad), and a singlet for the methyl group protons.

¹³C NMR Spectroscopy: The carbon NMR would display eight unique signals corresponding

to each carbon atom in the molecule.

Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern

for the molecular ion [M]+ and the protonated molecule [M+H]+ due to the presence of the

bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The expected exact mass is

approximately 210.98 and 212.98 Da.

Synthesis and Chemical Reactivity
The utility of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine stems from its synthetic

accessibility and predictable reactivity.
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General Synthetic Strategy
The synthesis of the pyrrolo[3,2-c]pyridine core often involves a multi-step sequence starting

from a substituted pyridine derivative. A representative pathway, based on the synthesis of a

similar isomer, involves the nitration of a pyridine N-oxide, followed by the formation of an

enamine intermediate, and subsequent reductive cyclization to construct the fused pyrrole ring.

[4]
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Synthesis of Pyrrolo[3,2-c]pyridine Core

Substituted Bromopyridine

Oxidation
(e.g., m-CPBA)

Pyridine N-Oxide Derivative

Nitration
(H₂SO₄/HNO₃)

Nitro-Pyridine N-Oxide

Enamine Formation
(DMF-DMA)

Vinyl Intermediate

Reductive Cyclization
(e.g., Fe/Acetic Acid)

Pyrrolo[3,2-c]pyridine Core
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Application in Medicinal Chemistry

7-bromo-4-methyl-
1H-pyrrolo[3,2-c]pyridine

(Scaffold)

Suzuki Coupling
[Pd Catalyst, Base, R-B(OH)₂]

Diverse Biologically Active
Derivatives

(e.g., Kinase Inhibitors)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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